Ethyl hydroxy[(naphthalen-2-yl)sulfanyl]acetate
Description
Ethyl hydroxy[(naphthalen-2-yl)sulfanyl]acetate is an organic compound that features a naphthalene ring system bonded to a sulfanyl group, which is further connected to an ethyl hydroxyacetate moiety
Properties
CAS No. |
62323-57-3 |
|---|---|
Molecular Formula |
C14H14O3S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-naphthalen-2-ylsulfanylacetate |
InChI |
InChI=1S/C14H14O3S/c1-2-17-13(15)14(16)18-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,14,16H,2H2,1H3 |
InChI Key |
CEITVZGDYYXRKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(O)SC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl hydroxy[(naphthalen-2-yl)sulfanyl]acetate typically involves the reaction of naphthalene-2-thiol with ethyl bromoacetate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the electrophilic carbon of the bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl hydroxy[(naphthalen-2-yl)sulfanyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl hydroxy[(naphthalen-2-yl)sulfanyl]methanol.
Substitution: Various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
Ethyl hydroxy[(naphthalen-2-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which ethyl hydroxy[(naphthalen-2-yl)sulfanyl]acetate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The naphthalene ring system may also participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Ethyl hydroxy[(naphthalen-2-yl)sulfanyl]acetate can be compared with other similar compounds, such as:
Ethyl hydroxy[(phenyl)sulfanyl]acetate: Lacks the extended aromatic system of the naphthalene ring.
Mthis compound: Has a methyl group instead of an ethyl group.
Ethyl hydroxy[(naphthalen-1-yl)sulfanyl]acetate: The sulfanyl group is attached to a different position on the naphthalene ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
